molecular formula C11H11NO3 B1323252 2,6-Dimethoxybenzoylacetonitrile CAS No. 847951-47-7

2,6-Dimethoxybenzoylacetonitrile

Cat. No. B1323252
CAS RN: 847951-47-7
M. Wt: 205.21 g/mol
InChI Key: FTPPCEYLUSGNAW-UHFFFAOYSA-N
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Description

The compound 2,6-Dimethoxybenzoylacetonitrile is a chemical entity that can be inferred to have a benzene ring structure with two methoxy groups and a nitrile group attached, based on the naming convention and the context of related compounds in the provided papers. Although none of the papers directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with different precursors. For instance, the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles involves a series of reactions starting with Schiff's bases and proceeding through reactions with ethyl cyanoacetate and N-methylation steps . Similarly, the synthesis of 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is achieved by reacting 2-(3,4-dimethoxybenzylidene)-1-tetralone with malononitrile in the presence of a catalyst . These methods suggest that the synthesis of this compound could also involve a multi-step reaction, possibly starting with a dimethoxybenzene derivative and introducing the nitrile group in a later step.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as IR and NMR spectroscopy, and in some cases, X-ray crystallography . The crystal structure of a related compound, 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, reveals a buckled fused-ring system with twisted aromatic rings, which could be indicative of the structural features that this compound might exhibit .

Chemical Reactions Analysis

The related compounds undergo various chemical reactions. For example, 2-amino-7, 8-dimethoxy-1H-3-benzazepine is synthesized from 3, 4-dimethoxyphenylacetonitrile and can undergo further reactions under specific conditions . This suggests that this compound may also participate in reactions typical of nitrile and methoxy functional groups, such as nucleophilic addition or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their functional groups and molecular structure. For instance, the presence of dimethoxy groups can influence the solubility and reactivity of the compounds . The antimicrobial and antioxidant activities of some synthesized compounds indicate that this compound might also possess biological activities, which could be explored in further studies . Additionally, the formation of proton-transfer adducts in related compounds suggests that this compound could form similar adducts under the right conditions, affecting its physical properties .

Scientific Research Applications

  • Synthesis and Structural Analysis : 2,6-Dimethoxybenzoylacetonitrile is involved in the synthesis of isoxazole derivatives, particularly in a reaction with α-bromoacetoveratrone and potassium cyanide. This compound has shown the existence of intramolecular weak hydrogen bonds in solution, contributing to the understanding of molecular interactions and structural analysis in organic chemistry (Sánchez-Viesca et al., 2012).

  • Palladium-Catalyzed Reactions : In the context of organometallic chemistry, 2,6-dimethoxybenzoic acid, a related compound, is used in palladium(II)-catalyzed decarboxylative additions to acetonitrile. This application is significant for synthetic chemistry, providing insights into reaction mechanisms and energy profiles in catalytic processes (Svensson et al., 2013).

  • Polymer Synthesis : The compound has relevance in polymer chemistry, where related substances like 2,6-dimethylphenol are used in oxidative polymerizations. This application is crucial for the development of new polymeric materials with specific properties (Gamez et al., 2001).

  • Drug Synthesis : In the pharmaceutical field, derivatives of this compound are synthesized for potential applications as anti-cancer agents. This highlights its significance in the development of new therapeutic agents (Madadi et al., 2016).

  • Chemical Analysis and Characterization : The compound is also used in studies focusing on the thermal behavior and stability of metal complexes, contributing to the understanding of metal-ligand interactions in inorganic chemistry (Micera et al., 1984).

  • Antioxidant Research : Research on the enzymatic modification of 2,6-dimethoxyphenol, a related compound, for synthesizing dimers with high antioxidant capacity, indicates its potential use in developing novel antioxidant compounds (Adelakun et al., 2012).

Safety and Hazards

2,6-Dimethoxybenzoylacetonitrile is intended for research and development use only. It is not advised for medicinal, household, or other uses .

properties

IUPAC Name

3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPPCEYLUSGNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640832
Record name 3-(2,6-Dimethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847951-47-7
Record name 3-(2,6-Dimethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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